Home > Products > Screening Compounds P140040 > FPR1 protein, Podospora anserina
FPR1 protein, Podospora anserina - 147478-71-5

FPR1 protein, Podospora anserina

Catalog Number: EVT-1518860
CAS Number: 147478-71-5
Molecular Formula: C9H7ClN2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The FPR1 protein in Podospora anserina is a crucial component in the sexual reproduction of this filamentous fungus. It is encoded by the FPR1 gene, which plays a significant role in regulating pheromone signaling during fertilization. This protein is part of a complex mating-type system that governs the interactions between different mating types in Podospora anserina, enabling the organism to engage in sexual reproduction through the attraction of compatible partners.

Source and Classification

Podospora anserina belongs to the phylum Ascomycota, which includes many fungi characterized by their production of ascospores. Within this phylum, P. anserina is classified under the class Sordariomycetes and the order Sordariales. The FPR1 protein specifically functions within the context of mating type regulation, where it influences the expression of pheromones necessary for sexual reproduction .

Synthesis Analysis

Methods and Technical Details

The synthesis of FPR1 involves several molecular biology techniques. The gene encoding FPR1 has been cloned using polymerase chain reaction (PCR) with degenerate primers designed based on conserved sequences found in related fungal proteins. The amplification process typically involves:

  • Template DNA: Extracted from P. anserina.
  • Primers: Designed to target specific regions of the FPR1 gene.
  • Cycling Conditions: Initial denaturation followed by cycles of annealing and extension at optimized temperatures to ensure specificity and yield.

Following amplification, the PCR products are purified and cloned into plasmid vectors for further analysis, including sequencing to confirm identity and functionality .

Molecular Structure Analysis

Structure and Data

The FPR1 protein is predicted to have a complex tertiary structure that facilitates its interaction with pheromone receptors. Structural studies often employ techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate these details. While specific structural data for FPR1 may not be fully characterized, its homology with other known proteins suggests that it possesses domains critical for binding to pheromones and regulating downstream signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

FPR1 is involved in several biochemical reactions related to pheromone signaling. The primary reaction catalyzed by this protein is the activation of pheromone precursor genes, which leads to the production of diffusible pheromones. These pheromones are crucial for attracting compatible mating types during sexual reproduction. The regulation of these reactions is tightly controlled by the expression levels of FPR1, which can be influenced by environmental factors and genetic context .

Mechanism of Action

Process and Data

The mechanism of action for FPR1 involves its role as a transcriptional regulator. Upon activation, FPR1 binds to specific DNA sequences in the promoters of pheromone genes, initiating their transcription. This process leads to increased production of pheromones that diffuse into the environment, facilitating chemotropic responses in nearby fungal cells. This signaling cascade ultimately results in successful mating interactions between compatible strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FPR1, like many proteins, exhibits specific physical properties such as solubility, stability under various pH conditions, and thermal stability. These properties are essential for its functionality within cellular environments. Chemical analyses often include assessments of its amino acid composition, secondary structure predictions, and stability under different ionic conditions.

  • Molecular Weight: Approximately 40 kDa (typical for similar regulatory proteins).
  • Isoelectric Point: Determined through electrophoresis; critical for understanding its behavior in different environments .
Applications

Scientific Uses

The study of FPR1 in Podospora anserina has significant implications for understanding fungal biology, particularly in areas such as:

  • Genetic Research: Insights into mating type mechanisms can inform broader genetic studies across various fungal species.
  • Biotechnology: Understanding pheromone signaling may lead to applications in controlling fungal growth or enhancing fermentation processes.
  • Ecology: Knowledge about sexual reproduction mechanisms can aid in ecological studies regarding fungal population dynamics and interactions with other organisms.

Research on FPR1 not only enriches our understanding of Podospora anserina but also contributes valuable knowledge applicable across mycology and biotechnology fields .

Introduction to Mating-Type Systems in *Podospora anserina*

Evolutionary Significance of Mating-Type Loci in Ascomycetes

The mating-type loci in ascomycetes, including P. anserina, represent paradigmatic examples of evolutionarily dynamic genomic regions. These loci are idiomorphic, meaning the mat+ and mat- sequences are entirely dissimilar and do not share a common ancestral sequence through which they can be aligned, despite occupying the same chromosomal position. This absence of sequence homology starkly contrasts with typical allelic regions and results from extensive evolutionary divergence driven by suppressed recombination between the two mating types. The mat+ sequence harbors the single FPR1 gene, while the mat- sequence contains three genes (FMR1, SMR1, SMR2). This genetic asymmetry between the two mating types is a hallmark of fungal mating-type evolution [3] .

FPR1 belongs to the High-Mobility Group (HMG)-box family of transcription factors, a class of DNA-binding proteins prevalent in mating-type genes across diverse fungal lineages, including the mat a genes of Neurospora crassa and Saccharomyces cerevisiae. This conservation underscores a deep evolutionary convergence on specific protein folds for regulating sexual development. The HMG-box domain enables sequence-specific DNA binding and likely facilitates the bending of DNA, thereby modulating chromatin architecture and transcriptional regulation. The presence of this domain in FPR1 links it mechanistically to a widespread strategy for controlling cell identity and sexual reproduction in fungi. The evolutionary pressure maintaining the FPR1 HMG-box highlights its indispensable role in defining the mat+ nuclear identity and ensuring accurate recognition between compatible nuclei—a process critical for successful karyogamy and meiosis [3] .

The functional diversification within the mat- locus (FMR1, SMR1, SMR2) compared to the single-gene mat+ locus (FPR1) illustrates how differential gene acquisition and loss shapes mating-type complexity. While FPR1 and FMR1 share overlapping roles in fertilization control, the specific regulators SMR1 and SMR2 found only in the mat- locus highlight evolutionary trajectories leading to distinct functional repertoires in each mating type. This asymmetry likely provides adaptive advantages in regulating complex post-fertilization events like nuclear pairing and ascogenous hyphae development .

Table 1: Evolutionary Mechanisms Shaping Mating-Type Loci in Ascomycetes

MechanismEffect on Locus StructureConsequence for FPR1Representative Organisms
Suppressed RecombinationMaintains sequence divergence between mat+ and mat-Prevents homogenization; preserves FPR1 within mat+P. anserina, N. crassa, Cochliobolus
IdiomorphyNon-homologous sequences at the same locusFPR1 sequence bears no similarity to mat- genesMost heterothallic ascomycetes
HMG-Box ConservationConvergent evolution of DNA-binding domainsFPR1 utilizes HMG-box for nuclear identity & gene regulationP. anserina, N. crassa, S. cerevisiae
Asymmetric Gene ContentDifferential gene acquisition/loss between mat+ and mat-mat+ contains only FPR1; mat- contains 3 genesP. anserina

Genetic Architecture of the mat+ Allele in P. anserina

The mat+ allele in P. anserina exhibits a remarkably streamlined genetic architecture centered around a single essential gene, FPR1. Molecular characterization reveals that the entire mat+ idiomorph spans approximately 3.7 kilobases (kb) of DNA. Within this region, FPR1 resides as the sole protein-coding gene, contrasting sharply with the tripartite structure of the alternative mat- idiomorph. Deletion experiments demonstrate that removal of the mat+ sequence, including FPR1, completely abolishes mating function without impairing vegetative growth or hyphal differentiation. This confirms that FPR1 is the sole determinant of the mat+ mating identity within this locus and is indispensable for sexual reproduction [3] .

The FPR1 gene encodes a protein characterized by a single, centrally located HMG-box DNA-binding domain. This domain is the defining structural and functional motif of the FPR1 protein. Flanking sequences outside the HMG box are essential for nuclear localization, protein stability, and interactions with co-regulators. The FPR1 protein functions as a sequence-specific transcription factor, binding to regulatory elements in the promoters of target genes involved in the sexual cycle. Its expression pattern is tightly regulated; FPR1 transcripts are detectable in both vegetative mycelia and developing perithecia (fruiting bodies), indicating roles before and after fertilization. This constitutive expression profile suggests FPR1 is required not only for initial mating compatibility recognition but also for subsequent steps involving nuclear communication within the syncytial ascogenous hyphae [2] [3] .

Functional analysis through mutagenesis and ectopic expression reveals that FPR1 primarily establishes a "plus" nuclear identity. This identity is crucial for the recognition between nuclei of opposite mating types (i.e., mat+ and mat-) after fertilization has occurred. When mat+ and mat- nuclei coexist within the same cytoplasm (dikaryon), FPR1, in concert with the mat- encoded proteins FMR1 and SMR2, enables the discrimination between self (same mating type) and non-self (opposite mating type). This discrimination is a prerequisite for the formation of stable mat+/mat- nuclear pairs, which then undergo conjugate divisions and migrate into the ascogenous hyphae to ultimately form asci and ascospores. The inability of nuclei lacking FPR1 (i.e., deleted for the mat+ locus) to engage in this pairing underscores its non-redundant role in nuclear recognition .

Table 2: Genetic and Molecular Features of the FPR1 Protein in P. anserina

FeatureDetailFunctional Implication
Gene Locusmat+ idiomorph (~3.7 kb)Sole gene within the mat+ sequence
Protein DomainCentral High-Mobility Group (HMG)-box domainDNA binding, transcriptional regulation, chromatin bending
Expression PatternConstitutive: Vegetative mycelium & PeritheciaRequired for pre- and post-fertilization functions; nuclear identity signal always present
Mutant PhenotypeLoss of mating function; Inability to form mat+/mat- nuclear pairsEssential for nuclear recognition and sexual compatibility
Key Protein InteractionsPutative interaction with FMR1; Antagonism with deregulated SMR2Forms regulatory complexes; lethal nuclear environment if co-expressed with SMR2 & FMR1
Transcript SizeNot explicitly stated in results; inferred as present in Northern analysesFunctional transcript confirmed

Role of FPR1 in Sexual Development and Reproductive Biology

FPR1 orchestrates two critical, temporally distinct phases in the P. anserina sexual cycle: fertilization control and post-fertilization nuclear recognition/pairing. During fertilization, FPR1 acts in concert with its counterpart from the mat- locus, FMR1, to mediate pheromone signaling and recognition between compatible mating partners. While the specific pheromone genes in P. anserina are not detailed in the provided results, the functional analogy with other fungi suggests FPR1 likely regulates the expression of pheromone receptors or ligands in the mat+ strain, enabling the attraction and fusion of mat- gametes (spermatia or microconidia) with the mat+ trichogyne (receptive hypha). Mutations disrupting either FPR1 or FMR1 block this initial fertilization step, preventing the formation of the dikaryotic cell containing both mat+ and mat- nuclei [2] .

Following fertilization, the co-inhabiting male and female nuclei undergo synchronized mitotic divisions within the developing fruiting body (protoperithecium). FPR1's second, crucial role emerges here: establishing the mat+ nuclear identity necessary for internuclear recognition and pairing. In the syncytial environment of the ascogenous hyphae, nuclei must recognize compatible partners (mat+ with mat-) to form stable dikaryons (mat+/mat- pairs). This pairing is essential for their coordinated migration, conjugate division, and eventual fusion (karyogamy) within the crozier to initiate meiosis. Genetic analyses demonstrate that FPR1, along with FMR1 and SMR2 (a mat- specific gene), is indispensable for this specific recognition. Mutations in FPR1, FMR1, or SMR2 disrupt nuclear pairing, leading to abnormal development, the formation of uniparental ascospores, or complete sterility. Specifically, nuclei lacking FPR1 fail to be recognized as compatible partners by mat- nuclei carrying functional FMR1 and SMR2 [2] .

Remarkably, the regulated expression and compartmentalization of mating-type proteins are vital for cell viability. Ectopic expression experiments reveal a profound genetic interaction: the combination of resident FPR1 with deregulated SMR2 (normally only expressed in perithecia and restricted to mat- nuclei) and overexpressed FMR1 within the SAME nucleus (e.g., a mat+ nucleus engineered to express these mat- genes) is lethal. This lethality highlights the incompatibility of simultaneously expressing specific combinations of mating-type transcription factors in a single nuclear compartment. It underscores the sophisticated regulatory mechanisms preventing the co-expression of antagonistic identity factors. Importantly, this lethality can be suppressed by the co-expression of SMR1, placing SMR1 functionally downstream of FPR1, FMR1, and SMR2 in the genetic hierarchy controlling sexual development. This complex interplay demonstrates that FPR1 operates within a tightly regulated network where spatial and temporal expression constraints are critical for its function and cellular viability [2].

Transcriptional profiling shows that while FPR1 and FMR1 are expressed constitutively (in both mycelia and perithecia), the mat- genes SMR1 and SMR2 are transcriptionally induced specifically within the perithecia during sexual development. This places FPR1 activity upstream and throughout the sexual cycle, functioning alongside FMR1 initially in fertilization and later with FMR1 and SMR2 in nuclear pairing. SMR1 expression, induced later in perithecia, appears necessary for the progression of sexual development after nuclear pairing, potentially in ascus formation or meiosis [2].

Table 3: Key Functions of FPR1 During the Sexual Cycle of P. anserina

Developmental StageFPR1 FunctionInteracting Mat FactorsPhenotype of FPR1 Loss/Disruption
1. FertilizationRegulation of pheromone/receptor signaling; Recognition of mat- partnerFMR1 (from mat- partner)Blockage of fertilization; No dikaryon formation
2. Nuclear PairingEstablishment of mat+ nuclear identity; Recognition by mat- nucleus (FMR1/SMR2)FMR1, SMR2 (in mat- nucleus)Failure to form stable mat+/mat- pairs; Uniparental progeny
3. Nuclear DynamicsPrevention of lethal co-expression with specific mat- factors in same nucleusDeregulated SMR2, Overexpressed FMR1Lethality if co-expressed (suppressed by SMR1)

Properties

CAS Number

147478-71-5

Product Name

FPR1 protein, Podospora anserina

Molecular Formula

C9H7ClN2O2

Synonyms

FPR1 protein, Podospora anserina

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.